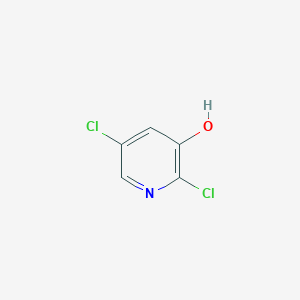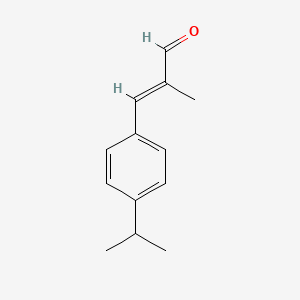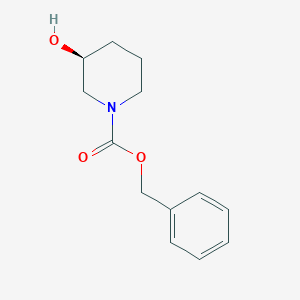
2,5-Dichloropyridin-3-ol
Vue d'ensemble
Description
2,5-Dichloropyridin-3-ol is a useful research compound. Its molecular formula is C5H3Cl2NO and its molecular weight is 163.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Functionalization of Dichloropyridines : 2,5-Dichloropyridin-3-ol can undergo selective functionalization at various sites. Marzi, Bigi, and Schlosser (2001) found that depending on the reagents used, 2,5-dichloropyridine can be attacked at either the 4- or 6-positions, allowing for diverse derivatization strategies (Marzi, Bigi, & Schlosser, 2001).
Synthesis Methods : Gong Hong-lie (2011) investigated synthetic methods of 2,3-dichloropyridine, an important chemical intermediate for synthesizing chlorantranihprole, indicating the significance of dichloropyridines in chemical synthesis (Gong Hong-lie, 2011).
Electroreduction Mechanisms : Kashti-Kaplan and Kirowa-Eisner (1979) studied the electroreduction of dihalopyridines, including 2,5-dichloropyridine, in ethanol-water media. They proposed a mechanism involving protonation, electronation, and C–X bond cleavage (Kashti-Kaplan & Kirowa-Eisner, 1979).
Alkoxycarbonylation Reactions : Bessard and Roduit (1999) explored the mono- or dicarbonylation of 2,3-dichloropyridines, a process that could be relevant for 2,5-dichloropyridine derivatives in pharmaceutical and material science applications (Bessard & Roduit, 1999).
Nucleophilic Ring Opening Reactions : Kelebekli (2013) found that 2,5-dichloropyridine can be used to obtain ethoxy-epoxy-dihydroisoquinolines through a rhodium-catalyzed ring-opening reaction, demonstrating its utility in complex organic synthesis (Kelebekli, 2013).
Halogen/Halogen Displacement : Schlosser and Cottet (2002) found that 2,5-dichloropyridine undergoes halogen displacement exclusively at the 2-position, indicating its potential in halogen exchange chemistry (Schlosser & Cottet, 2002).
Photochemical Chlorination Mechanism : Hao Jin (2005) studied the photochemical chlorination of chloropyridines, including the formation of 2,5-dichloropyridine, providing insights into the reaction mechanisms of halogenated pyridines (Hao Jin, 2005).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2,5-Dichloropyridin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to alterations in metabolic pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in gene expression profiles and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s interaction with cytochrome P450 enzymes is a prime example of its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biological activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which can affect its biological activity. For instance, its binding to transport proteins can facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interactions with other biomolecules and its overall biological effects .
Propriétés
IUPAC Name |
2,5-dichloropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTLKHQBGBOLIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432502 | |
| Record name | 2,5-dichloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53335-73-2 | |
| Record name | 2,5-dichloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














